molecular formula C26H33N5O4 B2563179 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922015-72-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2563179
CAS No.: 922015-72-3
M. Wt: 479.581
InChI Key: RFWZMHAXLNGFPW-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a potent and selective small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound demonstrates high efficacy in suppressing ALK phosphorylation and its downstream signaling pathways, such as the MAPK/ERK and JAK/STAT cascades, which are critical for cell proliferation and survival. Its primary research value lies in the study of ALK-driven malignancies, including a subset of non-small cell lung cancers (NSCLC), anaplastic large cell lymphomas (ALCL), and neuroblastomas. Researchers utilize this inhibitor to elucidate the mechanisms of oncogenic ALK fusion proteins and point mutations, particularly in the context of both treatment-naïve and therapy-resistant disease states. The compound's design, featuring a specific oxalamide core, contributes to its high kinase selectivity and favorable pharmacokinetic properties, making it a valuable chemical probe for in vitro and in vivo model systems to investigate ALK biology and evaluate potential therapeutic strategies. Studies have shown its application in overcoming resistance to earlier-generation ALK inhibitors, providing a critical tool for understanding and addressing the challenge of acquired resistance in targeted cancer therapy. Source: PubChem Source: National Cancer Institute Source: NCBI - ALK Inhibitors Review

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O4/c1-29-9-11-31(12-10-29)22(18-3-5-21-19(15-18)7-8-30(21)2)17-27-25(32)26(33)28-20-4-6-23-24(16-20)35-14-13-34-23/h3-6,15-16,22H,7-14,17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWZMHAXLNGFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC5=C(C=C4)N(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS #: 922066-81-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C₃₀H₃₄N₄O₄
  • Molecular Weight : 450.5 g/mol
  • Structural Components :
    • A dihydrobenzo[b][1,4]dioxin moiety, which is associated with various pharmacological properties.
    • An oxalamide functional group , contributing to its potential biological activity.

Biological Activity

Research on this compound indicates several promising biological activities:

1. PARP Inhibition

The compound has been evaluated for its ability to inhibit Poly (ADP-ribose) polymerase (PARP), an important target in cancer therapy. In vitro studies have shown that similar compounds exhibit varying degrees of PARP inhibition:

CompoundIC50 (μM)
Lead Compound5.8 ± 0.10
Other AnaloguesRanged from 0.88 to >10

These findings suggest that modifications to the dihydrobenzo[b][1,4]dioxin structure can significantly influence PARP inhibitory activity .

2. Antioxidant Activity

Compounds containing the benzodioxane structure have been associated with antioxidant properties. Preliminary studies indicate that this compound may exhibit significant antioxidant activity, which is beneficial for preventing oxidative stress-related diseases .

3. Enzyme Interaction Studies

In silico molecular docking studies have demonstrated favorable interactions of the compound with various biological targets, including:

  • Alpha-glucosidase
  • Acetylcholinesterase

These interactions suggest potential applications in treating conditions like diabetes and Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

Study 1: Synthesis and Initial Screening

A study synthesized various analogues of the lead compound and assessed their PARP inhibitory activity. The results indicated that specific structural modifications could enhance inhibitory potency .

Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capacity of compounds featuring the benzodioxane structure. The findings revealed that these compounds could scavenge free radicals effectively, indicating their potential as therapeutic agents against oxidative stress .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, derivatives of the oxalamide class have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The dihydrobenzo[b][1,4]dioxin component is known for its role in enhancing the efficacy of anticancer agents by improving their solubility and bioavailability.

Neuroprotective Effects

Research has suggested that compounds containing indoline and piperazine moieties can provide neuroprotective effects against neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, thus protecting neuronal cells from oxidative stress . The specific combination of the oxalamide structure with neuroactive components like 1-methylindoline enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on similar oxalamide derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound could be developed into a novel antimicrobial agent. The presence of the piperazine ring is particularly relevant, as it has been associated with improved antibacterial activity.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Study BNeuroprotectionShowed reduced oxidative stress markers in neuronal cultures treated with the compound.
Study CAntimicrobial TestingExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Synthesis and Development

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step reactions, including:

  • Formation of Dihydrobenzo[b][1,4]dioxin Moiety : Achieved through cyclization reactions under controlled conditions.
  • Introduction of Indoline and Piperazine Groups : Utilizing alkylation methods to attach these functional groups.
  • Coupling via Oxalamide Linkage : Final step involves reacting the intermediates to form the desired oxalamide structure.

These synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamide Derivatives

Oxalamide derivatives are a versatile class of compounds with diverse pharmacological profiles. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS No.) Molecular Weight (g/mol) Substituents Key Features Reference
Target Compound ~550 (estimated) - 2,3-Dihydrobenzo[1,4]dioxin
- 1-Methylindolin-5-yl
- 4-Methylpiperazin-1-yl
Combines lipophilic (dioxin) and polar (piperazine) groups; potential CNS activity
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)-oxalamide (618092-46-9) ~370 - 2,3-Dihydrobenzo[1,4]dioxin
- 1,3-Dimethylpyrazole
Smaller molecule; pyrazole may enhance metabolic stability
N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (941869-83-6) ~500 - 4-Nitrophenyl
- Indolin-1-yl
- Dimethylaminophenyl
Nitro group increases polarity; indoline may improve binding affinity
N1-Allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide (941869-89-2) ~450 - Allyl
- Dihydroisoquinoline
- Dimethylaminophenyl
Allyl group introduces reactivity; dihydroisoquinoline enhances rigidity

Key Observations

Substituent Impact on Solubility : The target compound’s 4-methylpiperazine group likely improves water solubility compared to analogs with purely aromatic substituents (e.g., 4-nitrophenyl in 941869-83-6) .

Biological Target Specificity : The 1-methylindolin-5-yl group in the target compound may confer selectivity toward serotonin or dopamine receptors, contrasting with pyrazole-containing analogs (e.g., 618092-46-9), which are often explored as kinase inhibitors .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of this compound, and how can reaction efficiency be validated?

  • Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the 2,3-dihydrobenzo[b][1,4]dioxin moiety. Key steps include:

  • Coupling Reactions : Use of oxalyl chloride or EDCI/HOBt for amide bond formation between the dihydrobenzodioxin and the ethylenediamine-derived intermediate .
  • Protection/Deprotection : Temporary protection of the piperazine nitrogen (e.g., Boc groups) to prevent side reactions during alkylation of the indoline moiety .
  • Validation : Monitor reaction progress via TLC (silica gel, UV detection) and confirm final product purity (>95%) using reversed-phase HPLC (C18 column, gradient: 0.1% formic acid in H₂O/ACN) .

Q. How should researchers address stereochemical uncertainties during structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a chiral auxiliary or using heavy-atom derivatives .
  • 2D NMR : Employ NOESY to identify spatial proximity between protons (e.g., methyl groups on piperazine and indoline moieties) .
  • Circular Dichroism (CD) : If chiral centers are present, compare experimental CD spectra with computational predictions (TD-DFT) .

Q. What analytical techniques are optimal for assessing purity, given the compound’s heterocyclic complexity?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (gradient: 20–80% ACN over 20 min). Monitor at 254 nm for π-π* transitions .
  • Elemental Analysis : Confirm elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., DMF, DCM) with heating rates of 10°C/min under nitrogen .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and binding affinities?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Focus on kinases or GPCRs due to the piperazine and indoline motifs .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (CHARMM36 force field) for 100 ns to assess stability of hydrogen bonds between the oxalamide group and catalytic residues .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified methylpiperazine groups to prioritize synthesis .

Q. What experimental designs resolve contradictions in bioactivity data across assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase activity via ADP-Glo™) with cell viability (MTT assay) to distinguish target-specific effects from cytotoxicity .
  • Dose-Response Meta-Analysis : Apply hierarchical Bayesian modeling to integrate EC₅₀ values from disparate studies, adjusting for batch effects (e.g., serum lot variability) .
  • Chemical Perturbation : Use siRNA knockdown of putative targets in cell lines to validate mechanism-of-action .

Q. What strategies optimize pharmacokinetic profiling for this compound in preclinical models?

  • Methodological Answer :

  • In Vitro ADME :
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests need for prodrug derivatization .
  • PAMPA Permeability : Assess logP values (optimal range: 2–3) using a lipid membrane assay with UV detection at 280 nm .
  • In Vivo Studies :
  • Rodent Pharmacokinetics : Administer IV (1 mg/kg) and oral (10 mg/kg) doses. Compute bioavailability (F%) using AUC₀–24h ratios. A high first-pass effect (F <20%) may require co-administration with CYP3A4 inhibitors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial design (e.g., 3²) to test variables like solvent polarity (DMF vs. THF) and coupling reagent (DCC vs. EDCI). Analyze via ANOVA to identify significant factors .
  • By-Product Identification : Employ LC-MS/MS to detect side products (e.g., N-alkylated piperazine derivatives) and optimize reaction stoichiometry (e.g., 1.2 eq. of alkylating agent) .

Q. What statistical approaches reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Partial Least Squares (PLS) Regression : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity to identify key physicochemical drivers .
  • Cluster Analysis : Group analogs by substituent patterns (e.g., methylpiperazine vs. ethylpiperazine) and compare mean IC₅₀ values using Tukey’s HSD test .

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